(Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
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Overview
Description
(Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of a tosylhydrazone group and a carboxamide group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under basic or acidic conditions.
Introduction of the Tosylhydrazone Group: The tosylhydrazone group is introduced by reacting the chromene derivative with tosylhydrazine in the presence of a suitable catalyst, such as acetic acid or a Lewis acid.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine, such as 4-ethylphenylamine, under dehydrating conditions, often using reagents like carbodiimides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the chromene core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the tosylhydrazone group, converting it to the corresponding hydrazine derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where nucleophiles like amines or alcohols can replace the tosylhydrazone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acetic acid, Lewis acids
Dehydrating Agents: Carbodiimides, anhydrides
Major Products Formed
Oxidation Products: Oxidized derivatives of the chromene core or ethyl group
Reduction Products: Hydrazine derivatives
Substitution Products: Substituted carboxamide derivatives
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. Chromene derivatives, in general, have shown promise as anti-inflammatory, antioxidant, and anticancer agents. Researchers investigate the specific biological effects of this compound to understand its potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, makes it a subject of interest in drug discovery and development. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in materials science, such as the synthesis of polymers or advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(4-methylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
- (Z)-N-(4-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
- (Z)-N-(4-bromophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
Uniqueness
Compared to similar compounds, (Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is unique due to the presence of the ethyl group on the phenyl ring. This structural difference can influence its chemical reactivity, biological activity, and overall properties. The ethyl group may enhance the compound’s lipophilicity, affecting its ability to interact with biological membranes and targets.
Properties
IUPAC Name |
(2Z)-N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-3-18-10-12-20(13-11-18)26-24(29)22-16-19-6-4-5-7-23(19)32-25(22)27-28-33(30,31)21-14-8-17(2)9-15-21/h4-16,28H,3H2,1-2H3,(H,26,29)/b27-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULXVHGENJBZCK-RFBIWTDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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